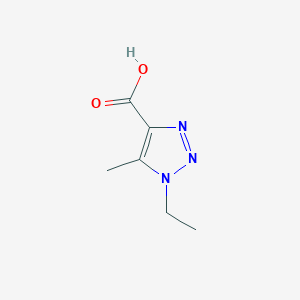
5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carboxamide, commonly known as ANOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ANOC is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure. It has a molecular formula of C11H8N4O4 and a molecular weight of 268.21 g/mol.
Mechanism Of Action
The mechanism of action of ANOC is not fully understood. However, it is believed to act by inhibiting the growth and proliferation of cancer cells by inducing apoptosis. ANOC has also been found to inhibit the growth of various microorganisms by disrupting their cell membrane.
Biochemical and Physiological Effects:
ANOC has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. ANOC has also been found to have antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger.
Advantages And Limitations For Lab Experiments
One of the major advantages of ANOC is its potential as a drug candidate for the treatment of cancer and fungal infections. However, one of the limitations of ANOC is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on ANOC. One potential area of research is the development of new methods for synthesizing ANOC that overcome its solubility limitations. Another area of research is the development of new drug formulations that can enhance the bioavailability of ANOC. Additionally, further studies are needed to fully understand the mechanism of action of ANOC and its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of ANOC can be achieved through various methods. One of the most commonly used methods is the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate in the presence of ammonium acetate. The resulting product is then treated with hydrochloric acid to obtain ANOC.
Scientific Research Applications
ANOC has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess antimicrobial, antifungal, and anticancer properties. ANOC has also been studied for its potential applications in drug design and development, as well as in the development of new materials.
properties
IUPAC Name |
5-amino-2-(4-nitrophenyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c11-8(15)7-9(12)18-10(13-7)5-1-3-6(4-2-5)14(16)17/h1-4H,12H2,(H2,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGXYZCTBSPYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(O2)N)C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene](/img/structure/B2864471.png)




![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid](/img/structure/B2864480.png)


![2-[2-({[(4-chlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile](/img/structure/B2864486.png)
![Methyl 7-(2,3-dimethoxyphenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2864488.png)
![3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1-[4-(trifluoromethoxy)benzyl]pyridin-2(1H)-one](/img/structure/B2864489.png)


![1-(2,4-dichlorobenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2864494.png)